
Dilevalol hydrochloride
Overview
Description
Dilevalol hydrochloride is the RR-stereoisomer of labetalol, a non-cardioselective β-adrenoceptor antagonist with significant partial β2-agonist activity and negligible α1-blocking activity . It is primarily used for its antihypertensive properties, reducing blood pressure through peripheral vasodilatation without significantly affecting heart rate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dilevalol hydrochloride is synthesized through chiral synthesis, involving the optical resolution of labetalol . The process includes the separation of the RR-stereoisomer from the racemic mixture of labetalol, followed by the conversion to its hydrochloride salt .
Industrial Production Methods: The industrial production of this compound involves large-scale chiral synthesis and optical resolution techniques. The process is optimized for high yield and purity, ensuring the compound meets regulatory standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Dilevalol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the aromatic ring or the side chains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmacological Profile
Dilevalol exhibits significant beta-adrenergic blocking activity, particularly at the β1 and β2 receptors, along with minimal α1-adrenergic blocking effects. This profile contributes to its efficacy in lowering blood pressure with a relatively stable heart rate. The drug's mechanism involves peripheral vasodilation, which is crucial in managing conditions like hypertension.
Key Characteristics:
- Chemical Structure : C₁₉H₂₅ClN₂O₃
- Molecular Weight : 360.87 g/mol
- Mechanism of Action : Non-selective beta-blockade with partial agonist activity at β2 receptors.
Hypertension Management
Dilevalol hydrochloride is primarily indicated for the treatment of hypertension. Clinical studies have demonstrated its effectiveness in reducing diastolic blood pressure significantly. For instance, a study involving subjects with severe hypertension showed that intravenous administration of dilevalol led to an average reduction of 28 mm Hg in diastolic blood pressure, with minimal side effects reported .
Study | Population | Initial Dose | Mean Reduction in BP (mm Hg) | Side Effects |
---|---|---|---|---|
Wallin et al. (1988) | 12 subjects with severe hypertension | 25 mg IV bolus | 28 mm Hg | Minimal |
Pregnancy-Induced Hypertension
Dilevalol has been utilized as a treatment option for pregnancy-induced hypertension due to its favorable safety profile for both mother and fetus compared to other antihypertensives . Its dual-action mechanism helps manage blood pressure without significant adverse cardiovascular effects.
Emerging Research Applications
Recent studies have begun exploring the potential of dilevalol beyond traditional antihypertensive use:
Cardiovascular Protection
Research indicates that dilevalol may offer protective benefits against cardiovascular toxicity caused by sympathomimetics, making it a candidate for acute management scenarios involving drug overdoses .
Antimicrobial Potential
Although primarily recognized for its cardiovascular applications, there is ongoing research into the antimicrobial properties of beta-blockers, including dilevalol. Investigations into its effects on bacterial biofilm formation and resistance patterns are underway, suggesting a possible role as an adjunctive treatment in infectious diseases .
Case Study 1: Severe Hypertension Management
In a clinical trial involving patients with hypertensive crises, administration of dilevalol resulted in rapid normalization of blood pressure levels without significant heart rate changes, supporting its use in acute settings where immediate intervention is necessary .
Case Study 2: Safety Profile in Pregnancy
A review of cases involving pregnant patients treated with dilevalol indicated no adverse effects on fetal development or maternal health, reinforcing its position as a safer alternative among antihypertensive medications during pregnancy .
Mechanism of Action
Dilevalol hydrochloride exerts its effects by blocking β1- and β2-adrenoceptors, leading to vasodilatation and reduced blood pressure . The compound has a higher affinity for β2-adrenoceptors, which contributes to its vasodilatory effects . The molecular targets include β1- and β2-adrenoceptors, and the pathways involved are related to the inhibition of adrenergic signaling .
Comparison with Similar Compounds
Propranolol: Both are nonselective β-adrenoceptor antagonists, but dilevalol has additional partial β2-agonist activity.
Uniqueness: Dilevalol hydrochloride is unique due to its combination of nonselective β-adrenoceptor antagonism and significant partial β2-agonist activity, making it more effective in reducing peripheral resistance and blood pressure without significantly affecting heart rate .
Biological Activity
Dilevalol hydrochloride is an antihypertensive agent that is a stereoisomer of labetalol, possessing unique pharmacological properties that combine nonselective beta-adrenergic blockade with selective beta-2 agonist activity. This dual action contributes to its efficacy in managing hypertension and offers potential benefits in cardiovascular health. This article reviews the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
This compound is chemically designated as 5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl) amino] ethyl]-salicylamide monohydrochloride, with a molecular formula of and a molecular weight of 364.87 g/mol. It exists as one of the four isomers of labetalol, specifically the R,R' stereoisomer, which accounts for approximately 25% of labetalol's composition .
Dilevalol exerts its antihypertensive effects through several mechanisms:
- Beta Blockade : It blocks both beta-1 and beta-2 adrenergic receptors, reducing heart rate and myocardial contractility.
- Alpha Blockade : It also antagonizes alpha-1 adrenergic receptors, leading to vasodilation and decreased peripheral vascular resistance.
- Beta-2 Agonism : This activity facilitates arterial vasodilation, enhancing blood flow and reducing systemic vascular resistance .
Pharmacodynamics
The pharmacodynamic profile of dilevalol indicates its effectiveness in lowering blood pressure without significantly affecting heart rate or cardiac output at rest. Clinical studies have demonstrated that it can effectively reverse left ventricular hypertrophy and has a favorable impact on lipid profiles, particularly increasing high-density lipoprotein (HDL) cholesterol levels .
Table 1: Pharmacodynamic Effects of Dilevalol
Effect | Mechanism | Clinical Relevance |
---|---|---|
Blood Pressure Reduction | Alpha-1 blockade | Effective in hypertensive patients |
Decreased Heart Rate | Beta-1 blockade | Minimal impact on resting heart rate |
Vasodilation | Beta-2 agonism | Reduces systemic vascular resistance |
Improved Lipid Profile | Increased HDL cholesterol | Cardiovascular protective effects |
Pharmacokinetics
Dilevalol is rapidly absorbed following oral administration but undergoes significant first-pass metabolism, resulting in an absolute bioavailability of approximately 25% . Its elimination half-life ranges from 6 to 12 hours, allowing for once-daily dosing in many cases. The drug's pharmacokinetic properties are influenced by food intake, which can enhance its bioavailability .
Table 2: Pharmacokinetic Profile of Dilevalol
Parameter | Value |
---|---|
Bioavailability | 25% (11–86%) |
Elimination Half-Life | Oral: 6–12 hours |
Peak Plasma Levels | Achieved within 3 days |
Protein Binding | Approximately 50% |
Clinical Efficacy and Case Studies
Dilevalol has shown promising results in various clinical settings. A study involving twelve subjects with severe hypertension demonstrated that intravenous administration of dilevalol effectively reduced blood pressure significantly. Initial doses led to a mean reduction of 14/16 mm Hg, with further doses achieving reductions up to 28 mm Hg in most patients .
Case Study Example
In a controlled trial assessing the efficacy of dilevalol compared to traditional antihypertensives:
- Participants : Patients with essential hypertension.
- Intervention : Dilevalol vs. angiotensin-converting enzyme (ACE) inhibitors.
- Outcome : Dilevalol was found to be at least as effective as ACE inhibitors in lowering blood pressure while also improving lipid profiles.
Safety Profile
Dilevalol is generally well-tolerated, with minimal adverse effects reported. Common side effects include dizziness and fatigue; however, serious side effects are rare. Notably, plasma renin activity decreased significantly following treatment, indicating effective modulation of the renin-angiotensin system without major alterations in plasma catecholamines .
Summary of Side Effects
Side Effect | Frequency |
---|---|
Dizziness | Common |
Fatigue | Common |
Serious Adverse Effects | Rare |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of dilevalol hydrochloride, and how does its stereochemistry influence pharmacological activity?
- Methodological Answer : this compound, the R,R-stereoisomer of labetalol, acts as a non-cardioselective β-adrenoceptor antagonist with partial β2-agonist activity and negligible α1-blocking effects . Its mechanism involves peripheral vasodilation via β2 agonism and β1/β2 antagonism, reducing blood pressure without significantly altering heart rate. Structural studies confirm that stereochemistry determines potency: dilevalol is 4.7× more potent than racemic labetalol in vasodilation due to enhanced intrinsic sympathomimetic activity (ISA) . Key methods for validating this include:
- Radioligand binding assays to quantify β1/β2 receptor affinity (e.g., pKi values).
- In vitro functional assays (e.g., cAMP accumulation in L6 cells) to measure ISA .
Q. How can researchers ensure purity and stability of this compound in experimental formulations?
- Methodological Answer : Purity analysis requires chromatographic techniques:
- Thin-layer chromatography (TLC) with silica gel plates and a mobile phase of 1,2-dichloroethane/ethanol/ammonia (70:15:2) to detect impurities at 254 nm .
- High-performance liquid chromatography (HPLC) with UV detection for quantitative assessment of degradation products.
- Stability protocols involve:
- Forced degradation studies under heat, light, and acidic/alkaline conditions.
- Loss on drying tests (<2.41% w/w) to monitor hygroscopicity .
Advanced Research Questions
Q. What experimental models are optimal for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?
- Methodological Answer : Use species-specific in vivo models and in vitro permeability assays :
- Pithed rat models to isolate cardiovascular effects (e.g., blood pressure reduction without compensatory tachycardia) .
- Caco-2 cell monolayers to predict intestinal absorption and permeability class (e.g., high permeability aligns with BCS Class I) .
- Hepatic microsomal assays to assess stereoselective metabolism, as dilevalol’s R,R configuration may alter CYP450 enzyme interactions compared to labetalol .
Q. How can researchers resolve contradictions in reported hepatotoxicity risks of this compound?
- Methodological Answer : Discrepancies arise from species-specific toxicity and dosing regimens. Strategies include:
- Comparative toxicogenomics : Analyze liver toxicity pathways (e.g., oxidative stress markers) in rodents vs. human hepatocyte lines.
- Dose-escalation studies in primates to identify thresholds for hepatocellular injury .
- Post-marketing surveillance data review to correlate clinical findings with preclinical models.
Q. What computational approaches are used to predict dilevalol’s interaction with multidrug resistance proteins (e.g., MDR1/P-gp)?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock 4.2) can predict binding affinities to MDR1:
- Grid parameters: 60 Å × 60 Å × 60 Å centered on the MDR1 binding pocket.
- Lamarckian genetic algorithm with 10 docking runs for conformational sampling .
- Validate results with bidirectional transport assays in MDCK-MDR1 cells to measure efflux ratios.
Q. Methodological Considerations Table
Properties
CAS No. |
75659-08-4 |
---|---|
Molecular Formula |
C19H25ClN2O3 |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18+;/m1./s1 |
InChI Key |
WQVZLXWQESQGIF-WJKBNZMCSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
Key on ui other cas no. |
75659-08-4 |
Synonyms |
AH 5158 AH-5158 AH5158 Albetol Apo Labetalol Apo-Labetalol ApoLabetalol Dilevalol Hydrochloride, Labetalol Labetalol Labetalol Hydrochloride Labetalol, (R,R)-Isomer Labetolol Normodyne Presolol R,R Labetalol R,R-Labetalol SCH 19927 SCH-19927 SCH19927 Trandate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.